molecular formula C16H17N5OS2 B2956885 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894050-40-9

1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2956885
CAS No.: 894050-40-9
M. Wt: 359.47
InChI Key: JEFWZMMMDRKZRL-UHFFFAOYSA-N
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Description

The compound 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl-linked piperidinyl ethanone moiety at position 2. Its structural complexity arises from the fusion of three distinct pharmacophores:

  • Triazolo[4,3-b]pyridazine: A bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and CNS-targeting agents.
  • Thiophen-2-yl: A sulfur-containing aromatic ring that enhances electronic interactions and bioavailability.
  • Piperidinyl ethanone: A flexible substituent that may contribute to receptor binding via hydrogen bonding or hydrophobic interactions.

Potential applications include kinase inhibition or antimicrobial activity, though specific biological data for this compound remain unreported in the available literature.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-16-18-17-14-7-6-12(19-21(14)16)13-5-4-10-23-13/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFWZMMMDRKZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final product is obtained by linking the different moieties through appropriate reactions, such as thiol-ene click chemistry.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline

  • Structure : Pyrazoline core with thiophen-2-yl and nitro-substituted phenyl groups.
  • The nitro group enhances electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
  • Research Findings :
    • Exhibits electroluminescent properties due to extended conjugation, as demonstrated via X-ray crystallography and DFT calculations .
    • Synthesized via reflux methods, suggesting thermal stability during preparation .

1-(4-Methylpiperidin-1-yl)-2-[(6-Thiophen-2-yl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Sulfanyl]Ethanone

  • Structure : Nearly identical to the target compound but with a 4-methylpiperidinyl group.

Aryl Piperazine Derivatives (e.g., RTB70)

  • Structure: Piperazine-linked thiophen-2-ylthio-propanone with chloro-trifluoromethylpyridine.
  • Key Differences :
    • Piperazine (vs. piperidine) offers additional hydrogen-bonding sites.
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance.
  • Research Findings: Synthesized via HOBt/TBTU-mediated coupling, a method applicable to the target compound’s sulfanyl-ethanone moiety .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Reported Properties/Applications
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl, piperidinyl ethanone Not reported Hypothesized kinase inhibition
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline Nitrophenyl, thiophen-2-yl Reflux condensation Electroluminescent materials
RTB70 (Aryl piperazine) Piperazine-propanone Chloro-trifluoromethylpyridine, thiophene HOBt/TBTU coupling CNS-targeting activity

Research Findings and Implications

  • Synthetic Strategies: The target compound’s sulfanyl-ethanone linkage can be synthesized using coupling reagents like HOBt/TBTU, as evidenced in piperazine analogs .
  • Substituent Effects :
    • Piperidine vs. piperazine: The latter’s additional nitrogen may improve solubility but reduce blood-brain barrier penetration.
    • Thiophene vs. phenyl: Thiophene’s sulfur atom enhances electronic interactions in binding pockets.
  • Toxicological Considerations: While some heterocyclic amines (e.g., IQ derivatives) are carcinogenic , the target compound’s triazolopyridazine core lacks the imidazo[4,5-f]quinoline structure linked to mutagenicity.

Biological Activity

The compound 1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex heterocyclic structure that combines a piperidine ring with a triazolo-pyridazin moiety. This unique arrangement suggests a broad spectrum of biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's potential therapeutic applications include antimicrobial and anticancer activities.

Structural Characteristics

The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Triazolo-pyridazine moiety : A fused heterocyclic structure that enhances biological interactions.
  • Sulfanyl group : This functional group may contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activity against various pathogens and cancer cell lines. Notably, derivatives containing thiophenes and triazoles have shown:

  • Antibacterial effects : Particularly against ESKAPE pathogens.
  • Antiproliferative properties : Effective against various human cancer cell lines.

Synthesis and Evaluation

The synthesis of this compound can be achieved through multiple synthetic routes involving several steps. The evaluation of its biological activity typically includes:

  • In vitro testing against specific bacterial strains and cancer cell lines.
  • Determination of IC50 values to assess potency.

Table 1: Summary of Biological Activity Studies

Compound NameTarget Organism/Cell LineIC50 (μM)Activity Type
Compound AMycobacterium tuberculosis H37Ra1.35 - 2.18Antitubercular
Compound BESKAPE pathogensVariesAntibacterial
Compound CHuman cancer cell linesVariesAnticancer

Case Studies

Recent research highlights the promising biological activities of compounds related to this compound:

  • Anti-tubercular Activity :
    • A study synthesized a series of derivatives and evaluated them against Mycobacterium tuberculosis H37Ra. Selected compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM .
  • Anticancer Properties :
    • Compounds with similar structures demonstrated antiproliferative effects against various cancer cell lines. For instance, certain derivatives were tested for cytotoxicity on HEK-293 cells and found to be non-toxic while exhibiting strong anticancer activity .
  • Antimicrobial Effects :
    • Research has indicated that derivatives containing thiophene and triazole rings exhibit antimicrobial properties against resistant bacterial strains .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of signaling pathways associated with cell survival and apoptosis.

Q & A

Q. Key reagents and conditions :

StepReagents/ConditionsRole
1HOBt, TBTU, NEt₃, DMFAmide coupling
2Pd(PPh₃)₄, Na₂CO₃, DMECross-coupling
3K₂CO₃, DMF, 80°CNucleophilic substitution

Basic: How should researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • HPLC/MS : Confirm molecular weight (MW = 385.45 g/mol) and purity (>95%).
  • NMR : Assign peaks for the piperidinyl (δ 1.4–1.6 ppm, multiplet) and thiophene (δ 7.2–7.4 ppm, doublet) groups .
  • X-ray crystallography : Resolve the triazolopyridazine core geometry if single crystals are obtainable .

Basic: What preliminary biological assays are suitable for evaluating its activity?

  • In vitro kinase inhibition : Screen against BRD4 or related bromodomains using TR-FRET assays, given structural similarity to triazolopyridazine-based inhibitors .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HCT-116) to assess IC₅₀ values .
  • Solubility/logP : Determine via shake-flask method to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Focus on modifying:

Piperidinyl substituents : Replace with morpholine or pyrrolidine to alter lipophilicity .

Thiophene position : Test 3-thiophen-2-yl vs. 5-substituted analogs to probe steric effects .

Sulfanyl linker : Replace with sulfonyl or methylene groups to modulate electronic properties .

Q. Example SAR Table :

ModificationBiological Activity (IC₅₀, nM)logP
Piperidinyl (original)120 ± 152.8
Morpholinyl85 ± 102.3
Thiophene-3-yl>5003.1

Advanced: How should researchers address contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low exposure may explain efficacy gaps .

Metabolite identification : Use LC-MS/MS to detect rapid hepatic metabolism of the sulfanyl group .

Tissue distribution : Quantify compound levels in target organs via radiolabeling or MALDI imaging .

Q. Troubleshooting Table :

IssuePossible CauseSolution
Low in vivo efficacyPoor solubilityFormulate with cyclodextrin
High cytotoxicityOff-target effectsPerform kinome-wide selectivity screening

Advanced: What computational methods support mechanistic studies of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with BRD4 (PDB: 3MXF) .
  • MD simulations : Assess stability of the triazolopyridazine core in aqueous vs. lipid environments (GROMACS) .
  • QSAR modeling : Train models on analogs to predict ADMET properties .

Safety: What precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure (Category 2A irritant) .
  • Ventilation : Use fume hoods due to potential sulfur oxide emissions during decomposition .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can researchers resolve synthetic challenges (e.g., low yield in the final coupling step)?

  • Optimize reaction conditions : Increase temperature (90°C) or switch to DMSO as a solvent .
  • Catalyst screening : Test PdCl₂(dppf) instead of Pd(PPh₃)₄ for Suzuki coupling .
  • Purification : Use preparative HPLC with a C18 column to isolate the product from byproducts .

Data Analysis: What statistical approaches validate experimental reproducibility?

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., time, temperature) .
  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements .
  • ANOVA : Compare biological replicates (n ≥ 3) to confirm significance (p < 0.05) .

Translational Research: How to prioritize analogs for preclinical development?

Use a scoring matrix:

ParameterWeightExample Metric
Potency (IC₅₀)40%<100 nM
Selectivity (SI)30%>10-fold vs. off-targets
PK (AUC₀–24)20%>500 ng·h/mL
Synthetic feasibility10%≤5 steps

Top candidates are advanced to rodent xenograft models .

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